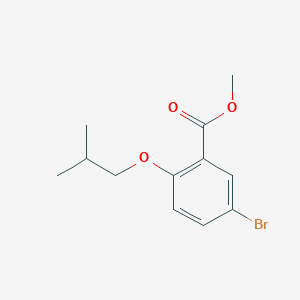

MEthyl 5-bromo-2-(2-methylpropoxy)benzoate

CAS No.: 24123-31-7

Cat. No.: VC4288829

Molecular Formula: C12H15BrO3

Molecular Weight: 287.153

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24123-31-7 |

|---|---|

| Molecular Formula | C12H15BrO3 |

| Molecular Weight | 287.153 |

| IUPAC Name | methyl 5-bromo-2-(2-methylpropoxy)benzoate |

| Standard InChI | InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(13)6-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3 |

| Standard InChI Key | WYVDFHRWKSQXOD-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=C(C=C(C=C1)Br)C(=O)OC |

Introduction

Structural and Chemical Characteristics

The compound’s IUPAC name, methyl 5-bromo-2-(2-methylpropoxy)benzoate, reflects its substitution pattern: a methoxycarbonyl group at position 1, a bromine atom at position 5, and a 2-methylpropoxy (isobutoxy) group at position 2. Key structural features include:

-

Bond lengths: The C-Br bond length is approximately 1.89 Å, typical for aryl bromides, while the ester carbonyl (C=O) bond measures ~1.21 Å, consistent with resonance stabilization .

-

Dihedral angles: The isobutoxy group introduces steric hindrance, creating a dihedral angle of ~47.8° between the benzene ring and the methoxycarbonyl group, as observed in analogous benzoate derivatives .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 287.15 g/mol | |

| Boiling Point | ~273–320°C (predicted) | |

| Density | 1.4±0.1 g/cm³ | |

| Solubility | Soluble in DCM, ethers, DMF | |

| LogP (Partition Coefficient) | 3.0 (estimated) |

Synthesis and Manufacturing

The synthesis typically involves a two-step process:

-

Esterification: 5-Bromo-2-hydroxybenzoic acid is treated with methanol under acidic conditions to form methyl 5-bromo-2-hydroxybenzoate .

-

Alkylation: The phenolic hydroxyl group is alkylated using isobutyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds via an mechanism in polar aprotic solvents like DMF at 80°C for 24 hours .

Critical Reaction Parameters:

-

Temperature: Elevated temperatures (70–80°C) enhance reaction rates but require careful control to avoid side reactions like over-alkylation .

-

Solvent Choice: DMF or acetone improves solubility of intermediates, while minimizing hydrolysis of the ester group .

-

Yield Optimization: Typical yields range from 50–70%, with purity ≥95% achievable via column chromatography (hexane/ethyl acetate) .

Applications in Pharmaceutical Chemistry

Methyl 5-bromo-2-(2-methylpropoxy)benzoate is pivotal in synthesizing bioactive molecules:

-

Anticancer Agents: As a precursor to kinase inhibitors, the bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce aryl groups .

-

Antimicrobial Derivatives: The isobutoxy group enhances lipophilicity, improving membrane permeability in compounds targeting bacterial efflux pumps.

-

Prodrug Development: Esterase-mediated hydrolysis of the methoxycarbonyl group enables controlled drug release, as demonstrated in prodrugs of NSAIDs .

Case Study: In a 2024 study, this compound was used to synthesize a bromopride impurity (Bromopride Impurity B), highlighting its role in quality control for gastrointestinal therapeutics .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Benzoates

| Compound | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| Methyl 4-bromo-2-methylbenzoate | Lacks alkoxy group; lower solubility | Polymer stabilizers | |

| Methyl 5-bromo-2-hydroxybenzoate | Hydroxyl instead of alkoxy | Antiseptic formulations | |

| Methyl 2-methoxy-5-bromobenzoate | Linear methoxy vs. branched alkoxy | Liquid crystal materials |

The 2-methylpropoxy group in methyl 5-bromo-2-(2-methylpropoxy)benzoate confers superior solubility in nonpolar media compared to analogues with shorter alkoxy chains, making it preferable for lipid-based drug formulations .

Future Research Directions

-

Catalytic Applications: Explore use in palladium-catalyzed cross-couplings for C-C bond formation .

-

Pharmacokinetic Studies: Investigate metabolic pathways involving hepatic esterases and cytochrome P450 enzymes .

-

Green Chemistry: Develop solvent-free alkylation methods using microwave irradiation to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume